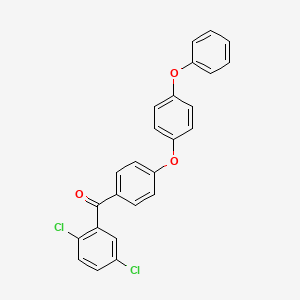
2,5-Dichloro-4'-(4-phenoxyphenoxy)-benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
The synthesis of 2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 4-phenoxyphenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction .
Chemical Reactions Analysis
2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of certain polymers and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone can be compared with other similar compounds such as:
Lufenuron: A benzoylphenyl urea used as an insect growth regulator.
Methoprene: A juvenile hormone analog used in pest control.
Pyriproxyfen: Another insect growth regulator with a similar structure but different functional groups.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of 2,5-Dichloro-4’-(4-phenoxyphenoxy)-benzophenone.
Properties
CAS No. |
463954-50-9 |
|---|---|
Molecular Formula |
C25H16Cl2O3 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4-phenoxyphenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16Cl2O3/c26-18-8-15-24(27)23(16-18)25(28)17-6-9-20(10-7-17)30-22-13-11-21(12-14-22)29-19-4-2-1-3-5-19/h1-16H |
InChI Key |
DBYFJUSKJGICQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



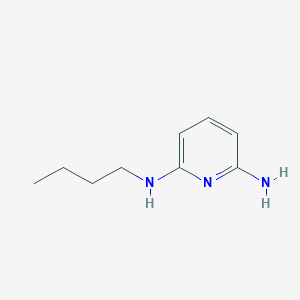
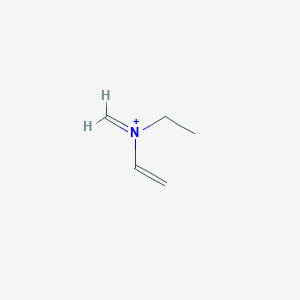
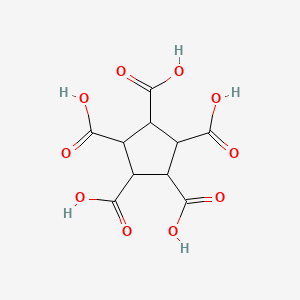

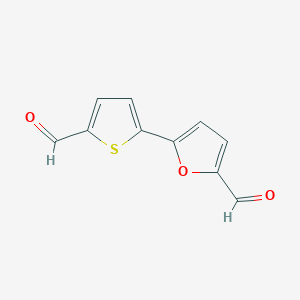
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
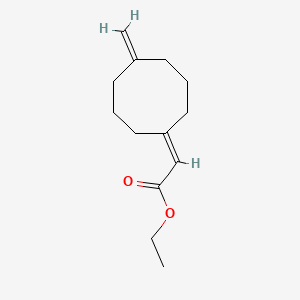
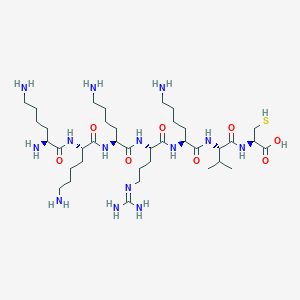
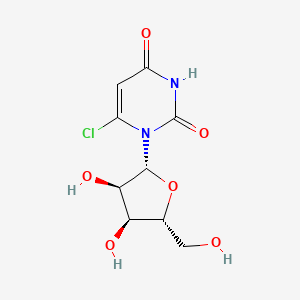
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)

